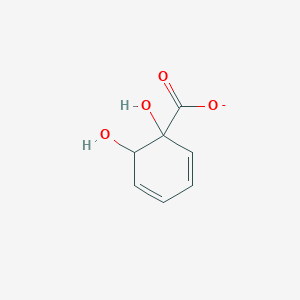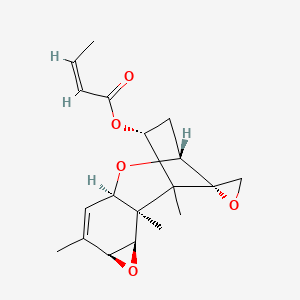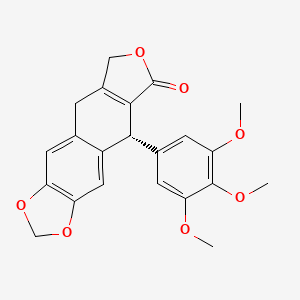
beta-Apopicropodophyllin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
eta-Apopicropodophyllin is a component of the freshwater plant Micranthemum umbrosum.
Applications De Recherche Scientifique
Radiosensitization in Cancer Treatment
β-Apopicropodophyllin (APP) has been identified as a potent radiosensitizer in the treatment of various cancers. In non-small cell lung cancer (NSCLC) cells, APP combined with γ-ionizing radiation (IR) demonstrated an enhanced effect in inhibiting cell growth and increasing cell death. This radiosensitizing function of APP is derived from its ability to induce apoptotic cell death via the activation of endoplasmic reticulum (ER) stress, disruption of mitochondrial membrane potential, and induction of the caspase pathway (Kim et al., 2019). Similarly, APP exhibited a radiosensitizer effect against colorectal cancer (CRC) through the induction of reactive oxygen species (ROS) and apoptosis (Kwon et al., 2021).
Anti-Cancer Mechanisms
β-Apopicropodophyllin has been observed to function as an anti-cancer drug by inducing cell death in NSCLC cell lines through various mechanisms, including inhibition of microtubule polymerization, DNA damage, cell cycle arrest, and ER stress signaling pathways (Kim et al., 2018).
Propriétés
Numéro CAS |
477-52-1 |
|---|---|
Nom du produit |
beta-Apopicropodophyllin |
Formule moléculaire |
C22H20O7 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
(5R)-5-(3,4,5-trimethoxyphenyl)-8,9-dihydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one |
InChI |
InChI=1S/C22H20O7/c1-24-17-6-12(7-18(25-2)21(17)26-3)19-14-8-16-15(28-10-29-16)5-11(14)4-13-9-27-22(23)20(13)19/h5-8,19H,4,9-10H2,1-3H3/t19-/m1/s1 |
Clé InChI |
OPGVEBTYBAOEHZ-LJQANCHMSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)[C@@H]2C3=CC4=C(C=C3CC5=C2C(=O)OC5)OCO4 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC4=C(C=C3CC5=C2C(=O)OC5)OCO4 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2C3=CC4=C(C=C3CC5=C2C(=O)OC5)OCO4 |
Autres numéros CAS |
477-52-1 |
Synonymes |
beta-apopicropodophyllin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



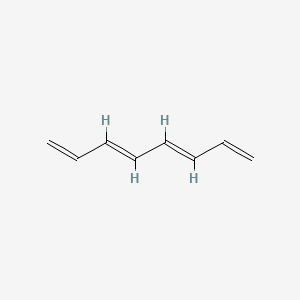
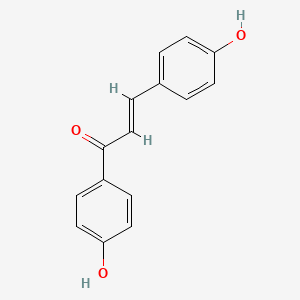
![[(1S,1'R,2'S,6S)-2'-formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B1236522.png)
![(Z)-4-[(2S,17S)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1236523.png)
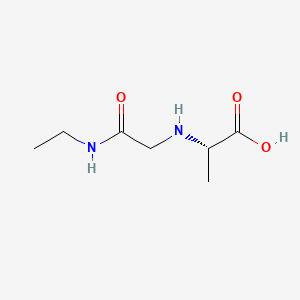
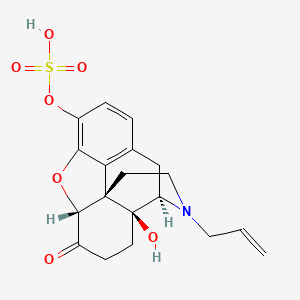
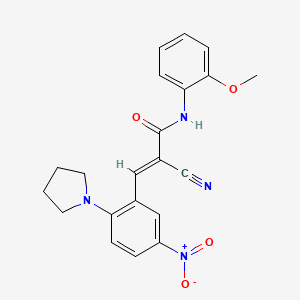
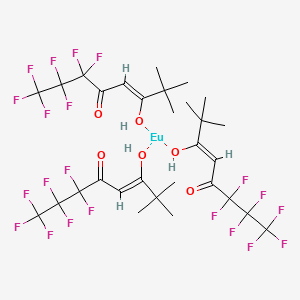
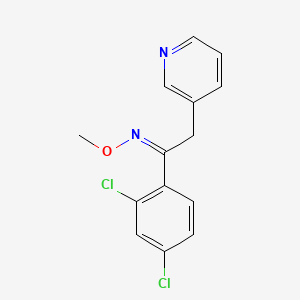
![(7Z,16Z)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone](/img/structure/B1236535.png)
![(4Z)-2-[(E)-2-phenylethenyl]-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one](/img/structure/B1236536.png)

